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Compound of Interest

Compound Name: 4-Chlorobutyldimethylchlorosilane

An In-Depth Technical Guide to 4-Chlorobutyldimethylchlorosilane: Structure, Reactivity,
and Applications

Abstract

4-Chlorobutyldimethylchlorosilane, CAS No. 18145-84-1, is a bifunctional organosilane
reagent of significant interest to researchers in materials science, organic synthesis, and drug
development. Its unique structure, featuring two distinct reactive chlorine atoms—one attached
to the silicon center and the other at the terminus of a butyl chain—provides a versatile
platform for a wide range of chemical transformations. This guide offers a comprehensive
analysis of its molecular structure, synthesis, spectroscopic characterization, and chemical
reactivity. Furthermore, it details field-proven applications, including its use as a surface
modification agent, a crosslinker for polymers, and a critical intermediate in the synthesis of
complex molecules. This document is intended to serve as a technical resource for scientists
and professionals, providing both foundational knowledge and practical protocols to effectively
utilize this compound in research and development settings.

Core Molecular Structure and Physicochemical
Properties

4-Chlorobutyldimethylchlorosilane (CBDCS) is a colorless liquid characterized by the
chemical formula CsH14CI2Si.[1][2] The molecule's utility is derived from its dichotomous
structure: a highly reactive chlorosilyl group and a less reactive primary alkyl chloride. The
silicon atom is bonded to two methyl groups, the 4-chlorobutyl chain, and a chlorine atom. This
arrangement allows for sequential or orthogonal chemical modifications at two distinct sites.
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The Si-Cl bond is exceptionally labile and prone to rapid hydrolysis, even with atmospheric
moisture, making it a prime site for reactions with nucleophiles like alcohols and amines.[2][3]
In contrast, the C-Cl bond on the butyl chain behaves as a typical primary alkyl halide, suitable
for nucleophilic substitution reactions under more controlled conditions.

Caption: Molecular structure of 4-Chlorobutyldimethylchlorosilane.

Table 1: Physicochemical Properties of 4-Chlorobutyldimethylchlorosilane

Property Value Reference(s)
CAS Number 18145-84-1 [1]

Molecular Formula CeH14Cl2Si [1][2]
Molecular Weight 185.16 g/mol [1]
Appearance Colorless liquid [2]

Density 1.03 g/cm3 [1][3]

Boiling Point 100 °C [1]

Flash Point 45 °C [11(3]
Refractive Index 1.4503 [1][3]

| Hydrolytic Sensitivity | Reacts rapidly with water and protic solvents |[3] |

Synthesis and Purification
Synthesis Pathway: Hydrosilylation

The principal industrial synthesis of CBDCS involves the hydrosilylation of 1,4-dichlorobutane
with dimethylchlorosilane. This reaction is typically catalyzed by a platinum-based catalyst,
such as Speier's catalyst (H2PtCls) or Karstedt's catalyst.

Causality of Experimental Choice: Hydrosilylation is the preferred method due to its high atom
economy and efficiency in forming stable silicon-carbon bonds. The catalyst facilitates the
addition of the Si-H bond across a double bond if an unsaturated precursor is used, or in this
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case, promotes the reaction with an alkyl halide. The reaction with 1,4-dichlorobutane provides
a direct and scalable route to the target molecule.[2]

Platinum Catalyst
(e.g., Speier's)

Dimethylchlorosilane 1,4-Dichlorobutane
(CHs)2SiHCI CI(CH2)4Cl

Reaction Under
Inert Atmosphere

Fractional Distillation
(Purification)

4-Chlorobutyldimethylchlorosilane
(Product)

Click to download full resolution via product page

Caption: General workflow for the synthesis of CBDCS.

Experimental Protocol: Synthesis

o Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer,
a reflux condenser, and a dropping funnel, all under a positive pressure of an inert gas (e.g.,
nitrogen or argon).

+ Charging Reactants: The flask is charged with 1,4-dichlorobutane and the platinum catalyst.

« Addition: Dimethylchlorosilane is added dropwise from the dropping funnel to the stirred

solution at a controlled temperature.
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e Reaction: The mixture is heated to the appropriate temperature (as determined by the
specific catalyst used) and refluxed for several hours until the reaction is complete, which
can be monitored by GC or NMR.

o Workup: After cooling to room temperature, the reaction mixture is filtered to remove the
catalyst.

 Purification: The crude product is purified by fractional distillation under reduced pressure to
yield pure 4-chlorobutyldimethylchlorosilane. The necessity of distillation is to remove
unreacted starting materials and any potential side products, ensuring high purity for
subsequent applications.

Spectroscopic and Spectrometric Characterization

Structural confirmation of CBDCS is unequivocally achieved through a combination of NMR, IR,
and MS techniques.

Nuclear Magnetic Resonance (*H & *C NMR)
Spectroscopy

The *H NMR spectrum provides a clear fingerprint of the molecule. The dimethylsilyl protons
appear as a sharp singlet, while the protons of the butyl chain appear as distinct multiplets. The
chemical shifts are influenced by the electronegativity of the adjacent atoms (Si and ClI).

Table 2: Predicted *H NMR Spectral Data for 4-Chlorobutyldimethylchlorosilane
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Chemical Shift

Protons Multiplicity Integration Assignment
(3, ppm) (Est.)
Protons on
. . methyl groups
(CH3)2SiCl ~0.4 Singlet 6H
attached to
silicon.[4]
. ) Protons on C1 of
Si-CH2- ~0.9 Triplet 2H )
the butyl chain.
Protons on C2
-CH2-CH2-CH:- ]
~1.8 Multiplet 4H and C3 of the
CH2CI

butyl chain.[5][6]

| -CH2-Cl | ~3.5 | Triplet | 2H | Protons on C4, deshielded by the terminal chlorine.[5][7] |

Note: Estimated shifts are based on analogous structures and general principles. Actual
spectra should be referenced for precise values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is
characterized by strong C-H stretching bands, along with vibrations characteristic of the Si-C
and C-Cl bonds.[8]

Table 3: Characteristic IR Absorption Bands

Absorption Range

Functional Group Intensity Vibration Type
(cm™)

C-H (Alkyl) 2850 - 2960 Strong Stretching
Symmetric

Si-CHs 1250 - 1270 Strong Deformation
(Umbrella)

Si-CHs 790 - 840 Strong Rocking

C-Cl 600 - 800 Strong Stretching[9]
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| Si-Cl | 450 - 650 | Strong | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and revealing the
fragmentation pattern of the molecule. When coupled with Gas Chromatography (GC-MS), it
also serves as an excellent method for purity analysis.

Expected Fragmentation:

e Molecular lon (M+): A peak corresponding to the molecular weight (184 m/z for the most
abundant isotopes) should be observable.

 |sotope Pattern: The presence of two chlorine atoms and one silicon atom will result in a
characteristic isotopic cluster for the molecular ion and chlorine-containing fragments.

o Key Fragments: Common fragmentation pathways include the loss of a methyl group (-15), a
chlorine radical (-35), or cleavage of the butyl chain.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

CBDCS Sample

i

Dissolve in
Aprotic Solvent

GC-MS Analysis

Gas Chromatography
(Separation)

i

Mass Spectrometry
(Detection)

Da% nterrklition

Purity from Structure from
Chromatogram Mass Spectrum

Click to download full resolution via product page

Caption: Typical analytical workflow for purity and identity confirmation.

Chemical Reactivity and Mechanistic Insights
Reactions at the Silyl Chloride Center: Derivatization
and Protection

The high reactivity of the Si-Cl bond is the cornerstone of CBDCS's utility as a derivatizing
agent. It readily reacts with nucleophilic functional groups containing active hydrogens, such as
alcohols (-OH), amines (-NH), and carboxylic acids (-COOH). This process, known as silylation,
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converts polar, non-volatile compounds into more volatile and thermally stable silyl derivatives,
making them amenable to analysis by gas chromatography.[10]

Mechanism: The reaction proceeds via a nucleophilic attack of the heteroatom (O or N) on the
electrophilic silicon center, with the subsequent elimination of hydrogen chloride (HCI). A non-
nucleophilic base, such as pyridine or triethylamine, is often added to scavenge the HCI
produced, driving the reaction to completion.

Mechanism of Silylation

R'-Si(Me)zCl R-OH Base:

e — e ———
-_ -

- -~
- ~<

~
~ -
~— -

R'-Si(Me)2-OR

(Silyl Ether) Base-H* CI

Click to download full resolution via product page

Caption: Nucleophilic substitution at the silicon center.

Reactions at the Alkyl Chloride Center: A Gateway to
Functionalization

The C-Cl bond at the end of the butyl chain allows for a second layer of chemical modification,
typically via Sn2 reactions. This enables the covalent attachment of the entire silyl moiety onto
other molecules or surfaces. A prominent application is in the synthesis of precursors for "click
chemistry," a set of powerful, specific, and biocompatible reactions used extensively in drug
discovery and bioconjugation.[11]

Protocol: Synthesis of an Azide-Functionalized Silane
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» To a solution of 4-chlorobutyldimethylchlorosilane in a polar aprotic solvent (e.g., DMF),
add sodium azide (NaNs).

e Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours.
e Monitor the reaction by TLC or GC-MS until the starting material is consumed.

 After cooling, the reaction is quenched with water and extracted with an organic solvent
(e.g., diethyl ether).

e The organic layer is dried and the solvent is removed to yield 4-
azidobutyldimethylchlorosilane.

This azido-silane can then be "clicked" onto an alkyne-containing molecule or biomolecule,
serving as a versatile linker.

CBDCS + NaNs Azido-Silane

(C-Cl terminus) (Sn2 Reaction) (C-Ns terminus) —
+ Cu(I) Catalyst
(Click Chemistry) Bioconjugate
Biomolecule

Click to download full resolution via product page

Caption: Application of CBDCS in bioconjugation via click chemistry.

Applications in Research and Development
Surface Modification and Materials Science

The ability of CBDCS to react with surface hydroxyl groups makes it an excellent agent for
modifying inorganic substrates like glass, silica, and metal oxides. This modification creates a
covalently bound, hydrophobic layer on the surface, which is useful for:

o Creating Hydrophobic Coatings: Imparting water-repellency to surfaces.
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» Improving Adhesion: Acting as a coupling agent between organic polymers and inorganic
fillers.

e Passivating Surfaces: Preventing the adsorption of sensitive analytes onto active surfaces,
for example, in chromatography vials.[12]

Drug Discovery and Development

In the pharmaceutical sciences, the precise assembly of molecular components is paramount.
[13][14] CBDCS serves as a bifunctional linker, enabling the connection of different molecular
entities. For example, it can be used to tether a targeting moiety to a therapeutic payload or a
fluorescent probe. Its role as a derivatization agent is also critical in metabolomics and drug
metabolism studies, where it enhances the detectability of polar metabolites by LC-MS or GC-
MS.[10][15][16]

Safe Handling and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed when
handling 4-Chlorobutyldimethylchlorosilane.

Table 4: Safety and Handling Procedures
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Hazard Category

Corrosive

Description & Precaution

Causes severe skin burns
and eye damage.[17] Work
in a chemical fume hood.

Reference(s)

Flammable

Flammable liquid and vapor.
Keep away from heat, sparks,

and open flames.[18]

Water Reactive

Reacts violently with water,
releasing toxic gas (HCI).
Handle under an inert, dry
atmosphere (nitrogen or

argon).

Personal Protective Equipment
(PPE)

Wear neoprene or nitrile
rubber gloves, chemical safety
goggles or a face shield, and a

flame-retardant lab coat.[17]

First Aid

In case of contact, immediately
flush skin or eyes with copious
amounts of water for at least
15 minutes and seek
immediate medical attention.
[17][19] If inhaled, move to
fresh air.[19]

[17][19]

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible materials (water, alcohols, amines, strong bases, oxidizing agents).[17][19] Store

locked up.[17] [[17][19] |

Conclusion

4-Chlorobutyldimethylchlorosilane is a powerful and versatile chemical tool for researchers.

Its dual-reactive centers—a labile silyl chloride and a stable alkyl chloride—provide a gateway

to a vast array of chemical modifications. From rendering surfaces hydrophobic to building

complex molecular architectures for drug discovery, the applications of CBDCS are extensive.
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A thorough understanding of its structure, reactivity, and handling requirements, as outlined in
this guide, is essential for leveraging its full potential in a safe and effective manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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